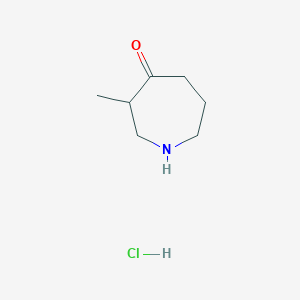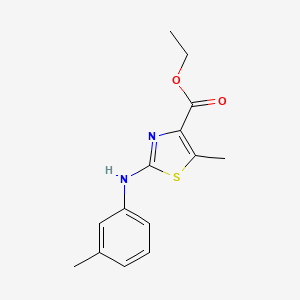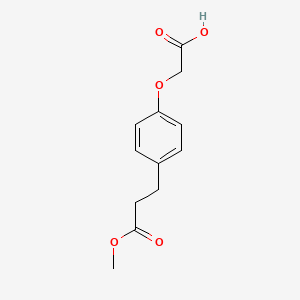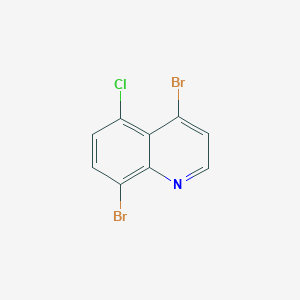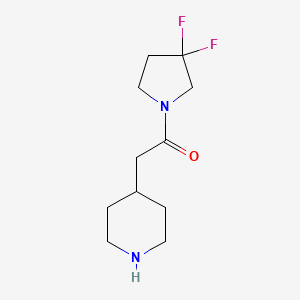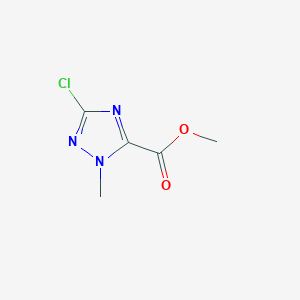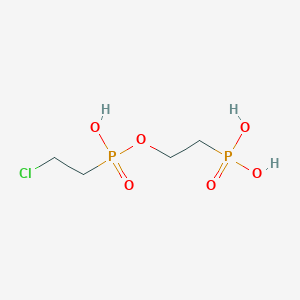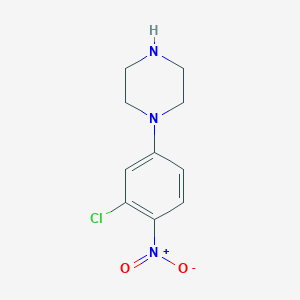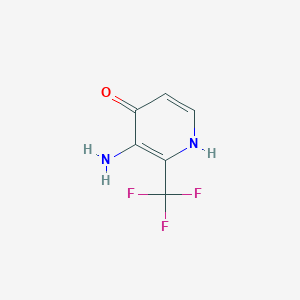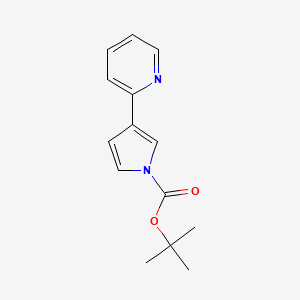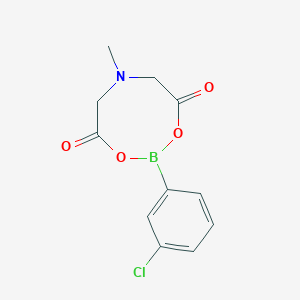
2-(3-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
説明
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, and stability .科学的研究の応用
Boronated Polystyrene for Reduced Flammability
Boronated styrenes, including compounds similar to "2-(3-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione," have been applied as reactive flame retardants (FRs) in polymers. Chemical modification by incorporating FRs into the polymer backbone aims to reduce polystyrene flammability. The synthesis and evaluation of homo- and copolymers of boronated styrenes demonstrate the potential of such compounds in enhancing material safety through improved flame retardancy (Wiącek et al., 2015).
Crystal Structure Analysis
The detailed crystal structure analysis of molecules structurally related to "this compound" provides insights into their supramolecular arrangements and intermolecular interactions. Such analyses offer valuable information for the development of new materials with specific properties based on the precise control of molecular assembly (Low et al., 2002).
Synthesis and Anticancer Agent Development
In silico molecular docking analyses on compounds structurally similar to the subject chemical have identified potential anticancer agents. The high affinity of certain derivatives for the active sites of specific enzymes underlines the importance of structural features in the development of targeted therapeutics (Sheikh et al., 2010).
Antibacterial Compound Synthesis
The synthesis of derivatives closely related to "this compound" has demonstrated potential antibacterial efficacy against both gram-negative and gram-positive bacteria. This highlights the compound's relevance in medicinal chemistry for the development of new antibacterial agents (Sheikh et al., 2009).
Material Science Applications
Compounds with boronated structures, including those similar to "this compound," have been explored for their potential applications in material science, particularly in the development of new polymers with enhanced thermal stability and reduced flammability. The synthesis and characterization of such compounds provide a foundation for the innovative design of materials with desirable physical properties (Prasad et al., 2006).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-(3-chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BClNO4/c1-14-6-10(15)17-12(18-11(16)7-14)8-3-2-4-9(13)5-8/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTTTXKHIMZGGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



